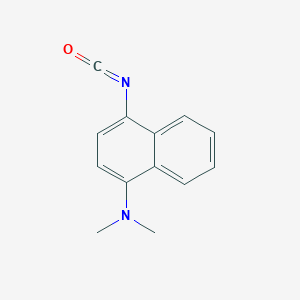acetonitrile CAS No. 110457-92-6](/img/structure/B14335301.png)
[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile is a synthetic organic compound known for its unique chemical structure and properties
准备方法
The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves several steps. The primary synthetic route includes the reaction of 3-phenoxybenzyl chloride with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this process with continuous flow reactors to enhance efficiency and consistency.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, producing a range of substituted products.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
When compared to similar compounds, 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile stands out due to its unique structural features and reactivity. Similar compounds include:
Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Known for its use in insect repellents and treatments for lice and scabies.
Deltamethrin: A potent insecticide with a different stereochemistry but similar mode of action.
These compounds share some chemical properties but differ in their specific applications and effectiveness, highlighting the uniqueness of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile in various research and industrial contexts.
属性
CAS 编号 |
110457-92-6 |
|---|---|
分子式 |
C21H19Cl2NO |
分子量 |
372.3 g/mol |
IUPAC 名称 |
2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Cl2NO/c1-21(2)18(12-19(22)23)20(21)17(13-24)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 |
InChI 键 |
NUVJBUSYKHCWIK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



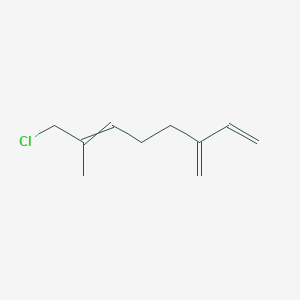
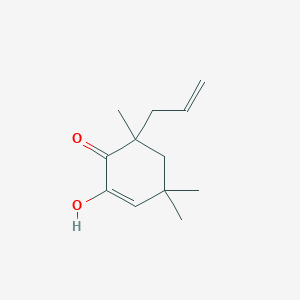
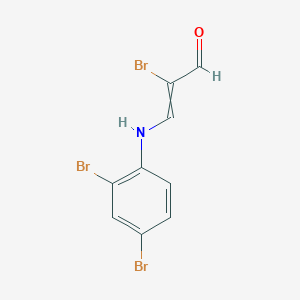

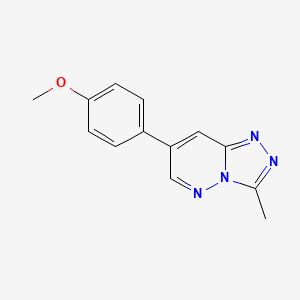
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)

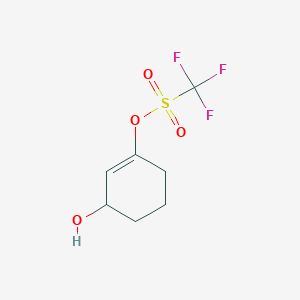
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
